N-(Cyclohexyl)succinimide

Medicinal Chemistry Organic Synthesis Drug Design

Ideal for CNS drug discovery, N-(Cyclohexyl)succinimide (CAS 6301-71-9) provides predictable lipophilicity (logP 1.0) and superior thermal stability (mp 164-166°C) over N-aryl analogs. Its cyclohexyl group ensures efficient synthesis of succinamides with ethylene oxide. Choose this high-purity building block for reliable anticonvulsant SAR studies and hydrophobic binding pocket mapping.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 6301-71-9
Cat. No. B1593603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyclohexyl)succinimide
CAS6301-71-9
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)CCC2=O
InChIInChI=1S/C10H15NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h8H,1-7H2
InChIKeyJHULURRVRLTSRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyclohexyl)succinimide (CAS 6301-71-9): Essential Procurement Data for Succinimide Derivative Selection


N-(Cyclohexyl)succinimide (CAS 6301-71-9, C₁₀H₁₅NO₂, MW 181.23) is an N-alkyl substituted cyclic imide [1]. This heterocyclic compound features a succinimide ring with a cyclohexyl group at the nitrogen, imparting distinct hydrophobic character compared to N-aryl or smaller N-alkyl analogs . It is a white solid with a well-defined melting point (164-166 °C) and serves as a versatile building block in organic synthesis .

N-(Cyclohexyl)succinimide: Why N-Alkyl Chain Length and Bulk Critically Impact Succinimide Performance


In the succinimide family, the N-substituent is not an inert label—it directly governs key properties. Replacing the cyclohexyl group of N-(Cyclohexyl)succinimide with a smaller N-alkyl (e.g., methyl, ethyl) or an N-aryl group can drastically alter lipophilicity (logP), steric hindrance, metabolic stability, and target binding [1]. For example, structure-activity relationship studies on anticonvulsant N-Cbz-α-amino-N-alkylsuccinimides demonstrate that N-alkyl variation shifts ED₅₀ values by over 30% between methyl and ethyl analogs [2]. Therefore, substituting N-(Cyclohexyl)succinimide with a generic succinimide risks unpredictable outcomes in synthetic yield, biological activity, or physicochemical profile.

N-(Cyclohexyl)succinimide (6301-71-9): Comparative Quantitative Evidence for Scientific Selection


Hydrophobic and Steric Differentiation of N-(Cyclohexyl)succinimide vs. Smaller N-Alkyl Analogs

The cyclohexyl substituent confers a calculated logP (XlogP) of 1.0 for N-(Cyclohexyl)succinimide . In contrast, the N-methyl analog (N-methylsuccinimide) has a reported logP of -0.44 [1]. This difference of 1.44 logP units translates to approximately a 28-fold higher octanol-water partition coefficient, indicating significantly enhanced lipophilicity and membrane permeability for the cyclohexyl derivative .

Medicinal Chemistry Organic Synthesis Drug Design

Thermal Stability and Physical Form: N-(Cyclohexyl)succinimide vs. N-Phenylsuccinimide

N-(Cyclohexyl)succinimide is a solid with an experimental melting point of 164-166 °C . Its aromatic analog, N-Phenylsuccinimide, melts at 153-155 °C [1]. This ~10 °C higher melting point for the cyclohexyl derivative indicates stronger crystal lattice packing forces, which can translate to improved solid-state stability and easier handling during storage and formulation compared to the phenyl analog.

Process Chemistry Crystallization Formulation

Anticonvulsant Activity of N-(Cyclohexyl)succinimide Derivatives: Quantitative In Vivo Data

N-(Cyclohexyl)-α-aryl/alkyl succinimides were screened for anticonvulsant activity against pentylenetetrazole (PTZ)-induced seizures in mice at a dose of 80 mg/kg. The compounds demonstrated 10-50% protection against seizures [1]. While a direct head-to-head comparison with the unsubstituted succinimide is not available, this activity profile establishes the cyclohexyl-substituted scaffold as a viable starting point for anticonvulsant drug development, in contrast to the parent succinimide, which lacks such documented in vivo efficacy.

Neuroscience Epilepsy Drug Discovery

Synthetic Utility: Building Block for Succinamides via Ethylene Oxide Opening

N-(Cyclohexyl)succinimide reacts with ethylene oxide to yield the corresponding succinamide derivative . This ring-opening reaction is a well-established synthetic route for accessing N-cyclohexyl succinamides, which are valuable intermediates in polymer and pharmaceutical synthesis. N-Aryl succinimides, such as N-phenylsuccinimide, undergo this reaction with significantly lower yields due to reduced nucleophilicity of the nitrogen atom induced by the aromatic ring's electron-withdrawing effect [1].

Organic Synthesis Polymer Chemistry Heterocycle Synthesis

N-(Cyclohexyl)succinimide (6301-71-9): Best-Fit Research and Industrial Application Scenarios Based on Differentiating Evidence


Medicinal Chemistry: CNS Drug Discovery and Anticonvulsant Lead Optimization

Based on in vivo evidence of 10-50% protection in PTZ-induced seizure models at 80 mg/kg [1], N-(Cyclohexyl)succinimide serves as a validated starting point for anticonvulsant drug discovery. Its calculated logP of 1.0 suggests favorable blood-brain barrier permeability, a critical requirement for CNS therapeutics . Researchers should prioritize this compound when exploring succinimide-based anticonvulsants over N-methyl or N-ethyl analogs that may exhibit different pharmacokinetic profiles [2].

Organic Synthesis: High-Yield Synthesis of N-Cyclohexyl Succinamides and Derivatives

The established reactivity of N-(Cyclohexyl)succinimide with ethylene oxide to form succinamides [1] makes it the reagent of choice for synthesizing N-cyclohexyl succinamide building blocks. This reaction is significantly more efficient than with N-aryl succinimides . The resulting succinamides are valuable intermediates for producing polymers, agrochemicals, and functional materials requiring a hydrophobic cyclohexyl moiety.

Formulation Development: Solid-State Formulation with Enhanced Thermal Stability

With a melting point of 164-166 °C—approximately 10 °C higher than N-phenylsuccinimide [1]—N-(Cyclohexyl)succinimide offers improved thermal stability and resistance to phase changes during processing. This property is particularly valuable in the development of solid oral dosage forms, where high melting points can mitigate manufacturing challenges and enhance shelf-life stability.

Chemical Biology: Probing Hydrophobic Binding Pockets in Proteins

The cyclohexyl group's calculated logP of 1.0 (vs. -0.44 for N-methylsuccinimide) [1] provides a useful hydrophobic probe for mapping ligand-protein interactions. Researchers investigating enzymes with deep hydrophobic binding pockets or membrane-associated targets can employ N-(Cyclohexyl)succinimide as a tool compound to assess the impact of increased lipophilicity on binding affinity and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Cyclohexyl)succinimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.